Benzacine
CAS No.: 968-46-7
Cat. No.: VC20899011
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 968-46-7 |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate |
| Standard InChI | InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3 |
| Standard InChI Key | BUEPKUNNPRRSKV-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
| Canonical SMILES | CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structure
Benzocaine is chemically identified as ethyl 4-aminobenzoate with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 grams per mole . It belongs to the ester class of local anesthetics and is structurally characterized as a para-aminobenzoic acid derivative.
Physical Properties
Benzocaine appears as a colorless trapezial crystal with the following physical characteristics:
| Property | Value |
|---|---|
| Melting point | 88-90°C |
| Boiling point | 172°C (at 12.75 mmHg) |
| Density | 1.17 g/cm³ |
| Refractive index | 1.5600 (estimated) |
| Flash point | 172°C (at 13 mmHg) |
| Physical form | Crystalline powder |
| Color | White |
| Odor | Odorless |
| pKa | 2.5 (at 25°C) |
Benzocaine exhibits limited water solubility but dissolves readily in organic solvents. Specifically, 1 gram of benzocaine is soluble in approximately 2500ml of water, 5ml of ethanol, 2ml of chloroform, 4ml of ether, or 30-50ml of almond oil and olive oil . It is also soluble in dilute acids and remains stable when exposed to air .
Pharmacological Properties
Mechanism of Action
Benzocaine functions as a local anesthetic by inhibiting nerve impulse transmission. The compound diffuses into nerve cells where it specifically binds to sodium channels, preventing them from opening and thereby blocking the influx of sodium ions . This mechanism inhibits depolarization and prevents nerve cells from conducting impulses, resulting in temporary loss of sensation in the affected area .
Pharmacodynamics
As a topical anesthetic, benzocaine has a relatively short duration of action, approximately 10 minutes, and possesses a wide therapeutic window . Its lipid solubility profile contributes to its efficacy as a surface anesthetic. Benzocaine exhibits weaker anesthetic potency compared to other local anesthetics such as lidocaine and tetracaine, which can be advantageous when applied to mucous membranes as it causes minimal discomfort during application .
A notable pharmacodynamic concern with benzocaine is the risk of methemoglobinemia, a condition where hemoglobin is oxidized to a form that cannot effectively transport oxygen .
Pharmacokinetics
Benzocaine demonstrates high lipid solubility, allowing it to bind effectively to mucosa and the fatty layer of skin. This property limits its systemic absorption, reducing the risk of systemic toxicity . When applied topically, benzocaine remains predominantly at the application site due to its strong binding to local tissues.
The metabolism of benzocaine occurs through several pathways:
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Ester hydrolysis to form 4-aminobenzoic acid
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Acetylation to form acetylbenzocaine
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N-hydroxylation to form benzocaine hydroxide
The 4-aminobenzoic acid metabolite can undergo further acetylation, or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid .
Clinical Applications
Approved Indications
Benzocaine is approved for use as a topical local anesthetic in various clinical scenarios:
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Dental applications: Temporary relief of toothache pain and as preparation for infiltrative anesthesia in dental procedures
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Dermatological applications: Relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, and minor skin irritations
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Oropharyngeal applications: Treatment of sore throat, oral ulcers, canker sores, and other painful oral conditions
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Anorectal applications: Management of hemorrhoids and anal fissures
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Procedural applications: As a numbing lubricant for endoscopic procedures
Formulations and Dosage Forms
Benzocaine is available in multiple formulations and concentrations:
| Formulation | Concentration | Common Applications |
|---|---|---|
| Gel | 10%, 20% | Toothache, oral pain |
| Spray | Various | Sore throat, oral pain |
| Cream/Ointment | Various | Skin irritations, burns |
| Solution | Various | Otitis, aural pain |
| Lozenge | Various | Sore throat |
The compound is marketed under numerous brand names, including Anbesol, Orajel, Chloraseptic, Cetacaine, Solarcaine, and many others .
Research Findings and Efficacy
Dose-Response Studies
A significant research initiative was the benzocaine gel toothache dose-response study, conducted to establish benzocaine's efficacy for toothache relief and to determine whether a dose-response relationship exists between 10% and 20% formulations .
This study was initiated following the Food and Drug Administration's (FDA) response to data submitted by Wyeth Consumer Healthcare and Del Pharmaceuticals. The FDA acknowledged that "there is some evidence in the data submitted, along with the data contained in the literature, to support the effectiveness of benzocaine-containing gel applied to the tooth cavity for the initial relief of severe and moderate toothache."
The study was designed as a double-blind, placebo-controlled randomized trial to definitively establish:
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The efficacy of benzocaine gel for relieving toothache pain
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The dose-response relationship between 10% and 20% concentrations
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Appropriate labeling to ensure safe dosing for temporary toothache relief
Regulatory Status
Benzocaine has been assigned monograph status as an external anesthetic/analgesic for various oral health applications, including:
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Temporary relief of pain due to minor irritation or injury of the mouth and gums
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Pain management during minor dental procedures
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Relief from discomfort caused by dentures and orthodontic appliances
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Treatment of canker sores and teething
This status was established in the Notice of Proposed Rulemaking for OTC Oral Health Care Drug Products Amendment to include Relief of Oral Discomfort Products (Docket #81N-0033) published on September 24, 1991 .
Industrial and Alternative Applications
Beyond its primary use as a local anesthetic, benzocaine has several other applications:
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As a precursor for the synthesis of other local anesthetics including procaine
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As a component in various over-the-counter first aid kits and topical analgesic preparations
Chemical Identifiers and Classification
For comprehensive identification purposes, benzocaine is registered with multiple chemical classification systems:
| Identification System | Identifier |
|---|---|
| CAS Number | 94-09-7 |
| IUPAC Name | Ethyl 4-aminobenzoate |
| InChIKey | BLFLLBZGZJTVJG-UHFFFAOYSA-N |
| ATC Codes | C05AD03, D04AB04, N01BA05, R02AD01 |
| FDA UNII | U3RSY48JW5 |
| DrugBank Accession | DB01086 |
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